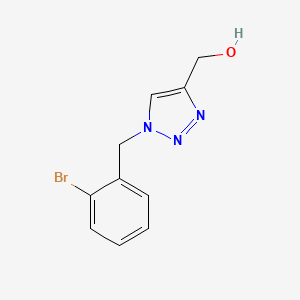

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol

説明

“(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic compound. It contains a bromobenzyl group and a triazolyl group attached to a methanol molecule . The bromobenzyl part of the molecule consists of a benzene ring substituted with a bromomethyl group . The triazolyl group is a five-membered ring containing two nitrogen atoms and three carbon atoms. The methanol part of the molecule is a simple alcohol with one carbon atom.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps. The bromobenzyl part could be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . The triazolyl group could be synthesized using methods similar to those used in the synthesis of imidazo[2,1-b]thiazines . The final step would likely involve a Williamson ether synthesis, which is a common method for preparing ethers .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bromobenzyl, triazolyl, and methanol groups. The bromobenzyl group would consist of a benzene ring substituted with a bromomethyl group . The triazolyl group would be a five-membered ring containing two nitrogen atoms and three carbon atoms. The methanol group would be a simple alcohol with one carbon atom .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex due to the presence of the bromobenzyl, triazolyl, and methanol groups. The bromobenzyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The triazolyl group could undergo reactions typical of nitrogen-containing heterocycles . The methanol group could undergo reactions typical of alcohols, such as dehydration or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromobenzyl, triazolyl, and methanol groups. For example, the bromobenzyl group could contribute to the compound’s reactivity and polarity . The triazolyl group could contribute to the compound’s basicity and stability . The methanol group could contribute to the compound’s solubility and boiling point .科学的研究の応用

Drug Discovery

The triazole ring is a prominent structure in medicinal chemistry due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding . The presence of a bromobenzyl group can further enhance the compound’s ability to interact with biological targets. This compound could be used as a building block in the synthesis of new pharmaceuticals, particularly where the triazole ring’s stability and bioactivity are beneficial.

Organic Synthesis

Triazoles are known for their stability and versatility in organic synthesis . The subject compound can serve as an intermediate in the synthesis of more complex organic molecules. Its bromine atom is a good leaving group, which can be utilized in substitution reactions to create a variety of derivatives.

Polymer Chemistry

The robustness of the triazole ring makes it suitable for incorporation into polymers, potentially enhancing their thermal stability and mechanical properties . The compound could be used in the design of new polymeric materials with improved performance characteristics.

Supramolecular Chemistry

In supramolecular chemistry, the triazole ring’s ability to participate in hydrogen bonding can be exploited to create novel host-guest systems . The compound could be used to construct molecular receptors or switches that respond to external stimuli.

Bioconjugation

Bioconjugation techniques often employ triazoles due to their stability and biocompatibility . The compound could be used to link biomolecules with synthetic probes or drugs, aiding in the development of targeted therapies or diagnostic tools.

Chemical Biology

In chemical biology, the compound could be used to modify biomolecules or as a molecular probe to study biological processes . Its ability to form stable triazole linkages under physiological conditions makes it a valuable tool for exploring biological systems.

Fluorescent Imaging

The triazole ring can be part of fluorescent molecules used in imaging . The compound could be modified to include fluorescent groups, allowing it to be used as a tracer or marker in biological studies.

Materials Science

The inherent stability of the triazole ring and the reactivity of the bromobenzyl moiety make this compound a candidate for the development of new materials . It could be used to create coatings, films, or other materials with specific desired properties.

作用機序

Target of Action

Compounds with a benzylic bromine, like this one, often undergo reactions at the benzylic position . The bromine atom can be replaced by a nucleophile in a reaction known as nucleophilic substitution .

Mode of Action

In a nucleophilic substitution reaction, the bromine atom leaves, taking its bonding electron pair with it and creating a positively charged carbon atom (a carbocation). The nucleophile then forms a bond with this carbocation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure and the nature of the nucleophile that replaces the bromine atom. Generally, compounds with a benzylic position are susceptible to metabolic oxidation .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors, such as pH and temperature. For example, the rate of nucleophilic substitution reactions can be affected by the polarity of the solvent and the strength of the nucleophile .

Safety and Hazards

特性

IUPAC Name |

[1-[(2-bromophenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSXWZIOVNXRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=N2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

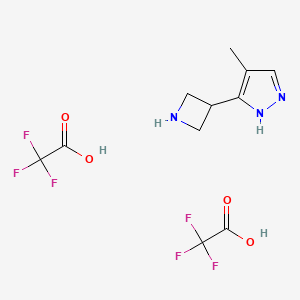

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)